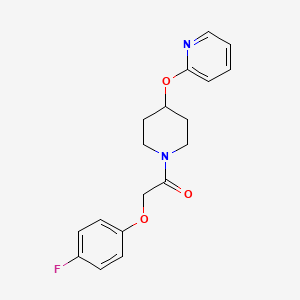
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy and piperidine derivatives. This compound is notable for its versatile chemical structure, which makes it an interesting candidate for various applications in chemical, biological, and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves several key steps:
Starting Materials: : The synthesis begins with 4-fluorophenol and 4-pyridinol.
Formation of Phenoxy and Pyridinoxy Intermediates: : The reaction between 4-fluorophenol and 2-chloroethanol, in the presence of a base like potassium carbonate, leads to the formation of 4-fluorophenoxyethanol. Similarly, 4-pyridinol reacts with 2-chloroethanol under basic conditions to produce 4-(2-hydroxyethoxy)pyridine.
Piperidine Ring Formation: : The formation of the piperidine ring structure is achieved through the reaction of piperidine with an appropriate halogenated intermediate, resulting in the formation of 4-(pyridin-2-yloxy)piperidine.
Coupling Reaction: : The final step involves coupling the 4-fluorophenoxyethanol and 4-(pyridin-2-yloxy)piperidine intermediates using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the target compound.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Optimized reaction conditions for large-scale synthesis, including the use of continuous flow reactors.
Use of robust catalysts and solvents that facilitate high-yield reactions.
Implementation of purification techniques such as recrystallization, column chromatography, and solvent extraction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties, forming hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can yield hydrogenated products, altering the saturation of the pyridine and piperidine rings.
Substitution: : Substitution reactions at the fluorine atom or within the piperidine ring are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles and electrophiles for substitution reactions under controlled conditions.
Major Products Formed
Hydroxylated derivatives from oxidation.
Saturated compounds from reduction.
Substituted products from nucleophilic or electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has significant applications in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in biochemical assays and as a tool to understand cellular processes.
Medicine: : Investigated for potential therapeutic properties and drug development, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and advanced materials.
Mecanismo De Acción
Mechanism
The compound's mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, leading to a modulation of their activity. This modulation can result in a cascade of biochemical events within a cell, affecting various cellular functions.
Molecular Targets and Pathways
Receptors: : The compound may interact with receptors like G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Enzymes: : It can inhibit or activate enzymes, altering metabolic pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
2-(4-Methylphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone offers unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall pharmacokinetic profile.
That's a deep dive into this compound! If there are other specifics you're curious about or a different compound you're interested in, let me know.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKSJRCDZONDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)
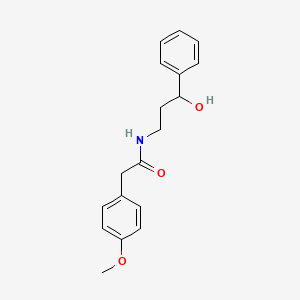
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2958112.png)
![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)
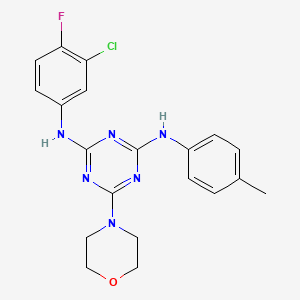
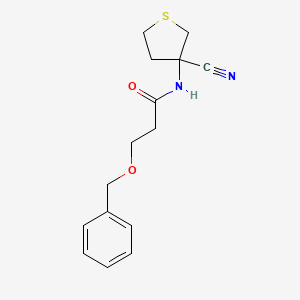
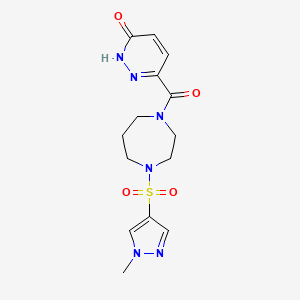
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)
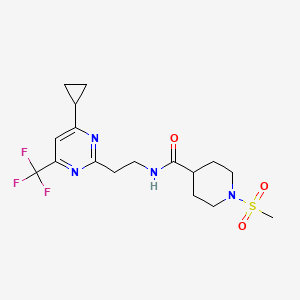
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
